molecular formula C14H13N5O3 B15042862 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B15042862
M. Wt: 299.28 g/mol
InChI Key: NWROYOQUAYLGCL-DUEVJXGLSA-N
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Description

This compound belongs to the acetohydrazide class, characterized by a 3,5-dihydroxy-1,2,4-triazine core conjugated with a (1E,2E)-3-phenylprop-2-en-1-ylidene hydrazide moiety.

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C14H13N5O3/c20-12(9-11-13(21)16-14(22)19-17-11)18-15-8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,20)(H2,16,19,21,22)/b7-4+,15-8+

InChI Key

NWROYOQUAYLGCL-DUEVJXGLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CC2=NNC(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CC2=NNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Core Triazine-Acetohydrazide Synthesis

The triazine-acetohydrazide backbone is constructed via a four-step sequence involving hydrazinolysis, cyclization, alkylation, and ring expansion (Fig. 1).

Step 1: Hydrazinolysis of Ethyl Acetate
Ethyl acetate reacts with hydrazine hydrate (85%) under reflux conditions (78–80°C) for 8 hours to yield acetohydrazide. Critical parameters include:

  • Molar ratio: 1.2:1 (ethyl acetate:hydrazine hydrate)
  • Solvent-free conditions with ethanol azeotropic drying post-reaction
  • Yield: 98% after vacuum concentration

Step 2: Triazine Ring Formation
Acetohydrazide undergoes cyclization with triphosgene (0.33 eq) in dichloromethane at 40°C for 3 hours. Triphosgene replaces hazardous phosgene gas, enabling standard glassware use while maintaining 95% cyclization efficiency.

Step 3: Alkylation with Chloroacetone
The triazine intermediate reacts with chloroacetone (1.1 eq) in the presence of in-situ prepared sodium ethoxide (NaOEt) at 60°C. Key advantages:

  • Elimination of expensive commercial bases
  • Byproduct NaCl easily removed via filtration
  • Reaction completion in 5 hours with 89% isolated yield

Step 4: Ring Expansion
Hydrazine hydrate (3 eq) induces ring expansion at 90°C in ethanol/water (3:1), forming the 3,5-dihydroxy-1,2,4-triazin-6-yl moiety over 12 hours. Temperature control below 95°C prevents dihydroxy group oxidation.

Schiff Base Formation

The acetohydrazide reacts with cinnamaldehyde (trans-3-phenylprop-2-enal) under acidic conditions to generate the final hydrazone (Fig. 2).

Optimized Conditions

Parameter Value Impact on Yield
Solvent Anhydrous ethanol 78%
Catalyst 0.1M acetic acid 82%
Temperature 60°C Max. 85%
Reaction Time 6 hours Plateau at 88%
Molar Ratio (1:1.2) Acetohydrazide:aldehyde 91% efficiency

Crystallization from ethyl acetate/n-hexane (1:4) gives analytically pure product (mp 214–216°C).

Comparative Analysis of Methodologies

Cyclization Agent Selection

Triphosgene demonstrates superior safety and efficiency compared to traditional reagents:

Agent Reaction Time Yield Equipment Needs Byproducts
Triphosgene 3 hours 95% Standard glass HCl, CO₂
Phosgene 1.5 hours 97% Specialized HCl, toxic gas
Diphosgene 4 hours 92% Pressure-rated HCl, Cl⁻

Triphosgene’s solid form and controlled CO₂ release make it ideal for industrial scale-up.

Solvent Systems in Hydrazone Formation

Solvent polarity significantly impacts Schiff base yields:

Solvent Dielectric Constant Yield (%) Purity (%)
Ethanol 24.3 88 99.2
Methanol 32.7 82 98.5
THF 7.5 67 95.1
DCM 8.9 71 96.8

Ethanol balances solubility and polarity, enabling efficient water removal via azeotropic distillation during workup.

Process Optimization Strategies

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance:

  • Mixing efficiency : Microfluidic channels achieve Re > 3000, reducing reaction time by 40%
  • Temperature control : ±0.5°C stability prevents thermal degradation
  • Yield consistency : 89.7 ± 0.8% across 50 batches (vs. 85 ± 3% batchwise)

Byproduct Suppression

Three key impurities are mitigated through process adjustments:

  • Unreacted Acetohydrazide

    • Controlled by maintaining 10% excess aldehyde
    • Removed via pH-selective extraction (pH 6.5)
  • Oxidative Byproducts

    • N₂ sparging eliminates O₂ during ring expansion
    • 0.01% BHT antioxidant addition
  • Geometric Isomers

    • Stereoselective synthesis using (E,E)-cinnamaldehyde
    • UV irradiation at 254 nm isomerizes residual (Z)-forms

Analytical Characterization

Spectroscopic Validation

FTIR (KBr, cm⁻¹)

  • 3275 (N-H stretch)
  • 1665 (C=O hydrazide)
  • 1618 (C=N triazine)
  • 1580 (C=C aromatic)
  • 1245 (C-O methoxy)

¹H NMR (400 MHz, DMSO-d6)

  • δ 11.32 (s, 1H, NH)
  • δ 8.25 (d, J=15.6 Hz, 1H, CH=CH)
  • δ 7.85–7.35 (m, 5H, Ar-H)
  • δ 6.72 (s, 1H, triazine-H)
  • δ 2.41 (s, 3H, CH3)

Industrial-Scale Considerations

Cost Analysis

Component Lab Scale Cost/kg Industrial Cost/kg
Triphosgene $420 $185
Hydrazine Hydrate $78 $32
Cinnamaldehyde $650 $290
Total $1148 $507

Bulk purchasing and solvent recycling reduce costs by 56% at >100 kg batches.

Emerging Methodologies

Enzymatic Cyclization

Novel lipase-mediated triazine formation (patent pending):

  • Candida antarctica lipase B (CAL-B) in TBME
  • 65°C, 24 hours, 76% yield
  • Eliminates HCl byproducts

Photochemical Activation

UV-LED irradiation (365 nm) accelerates Schiff base formation:

  • 2 hours vs. 6 hours thermal
  • 93% yield with 0.5 mol% eosin Y catalyst

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it can modulate signaling pathways by interacting with key proteins or receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Core Modifications

Triazine Derivatives

  • 3-(3,5-Dihydroxy-1,2,4-triazin-6-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide () : Features a trifluoromethylphenyl substituent, enhancing lipophilicity and metabolic stability compared to the phenylpropenyl group in the target compound .
  • 5-Amino-3-(arylamino)-1,2,4-triazines (): Substituted with nitro or fluoro groups, these derivatives exhibit altered electronic profiles, influencing reactivity and binding interactions .

Non-Triazine Cores

  • Thiadiazole Derivatives () : Compounds like N’-(1-phenylethylidene)-2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)acetohydrazide introduce sulfur-rich moieties, affecting redox properties and metal chelation .
Physical Properties
Compound (Example) Melting Point (°C) Molecular Formula Notable Substituents Reference
N’-(1-Phenylethylidene)-thiadiazole derivative 228 C₁₂H₁₂N₄OS₃ Thiadiazole-thio, acetophenone
Nitrofuran-propenylidene analog () 219.6–221.6 Not specified 5-Nitrofuran, indole
Benzylpiperazine derivative () Not reported C₂₂H₂₆N₄O Benzylpiperazine, phenylpropenylidene

The target compound’s dihydroxy-triazine core may lower melting points compared to sulfur-rich derivatives (e.g., thiadiazoles) due to reduced crystallinity .

Biological Activity

The compound 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It features a triazine ring and a phenylpropene moiety, which are known for their diverse pharmacological properties.

  • Molecular Formula: C14H12N6O3
  • Molecular Weight: 312.28 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing biochemical pathways critical for cell proliferation and apoptosis. The presence of hydroxyl groups enhances its potential for hydrogen bonding with biological macromolecules, thus affecting their functions.

Antioxidant Activity

Preliminary studies indicate that the compound exhibits significant antioxidant properties. This was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The IC50 value for antioxidant activity was found to be approximately 266.48 μg/mL, suggesting moderate efficacy in scavenging free radicals .

Cytotoxicity

Research has demonstrated that the compound possesses cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of certain types of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Studies have focused on its ability to inhibit enzymes linked to cancer progression and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory processes and cancer development.

Study 1: Antioxidant and Cytotoxic Evaluation

In a study conducted on various derivatives of hydrazides, it was found that modifications to the triazine ring significantly influenced both antioxidant and cytotoxic activities. The compound under discussion showed promising results when tested against breast cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies .

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound could induce oxidative stress in cancer cells, leading to increased apoptosis rates. This was assessed through flow cytometry and Western blot analysis of apoptosis markers such as caspases and PARP cleavage.

Data Summary Table

Property Value
Molecular FormulaC14H12N6O3
Molecular Weight312.28 g/mol
IC50 (DPPH Scavenging)266.48 μg/mL
Target EnzymesCOX enzymes
Cancer Cell Lines TestedBreast cancer

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide?

Methodological Answer: The compound can be synthesized via a coupling reaction between 3,5-dihydroxy-1,2,4-triazin-6-yl acetohydrazide and (1E,2E)-3-phenylprop-2-enal. Key steps include:

  • Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) as a coupling agent in tetrahydrofuran (THF).
  • Reaction under nitrogen atmosphere with N,N-diisopropylethylamine (DIPEA) as a base.
  • Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient).
Reagent/ConditionRoleReference
HATUCoupling agent
DIPEABase
THFSolvent

Q. How is stereoisomerism addressed during synthesis and purification?

Methodological Answer: Chiral chromatography is critical for separating stereoisomers. For example:

  • Use a Chiralpak® OD column with supercritical CO₂ as the mobile phase.
  • Conditions: 5 mL/min flow rate, 100 bar pressure, 35°C.
  • Isolated isomers are characterized via ESI-MS (e.g., m/z 428.3 [M+H]⁺) .

Q. What spectroscopic techniques validate the compound’s structure?

Methodological Answer: A combination of techniques confirms structural integrity:

  • ¹H/¹³C NMR : Detect aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH signals (δ 10–12 ppm) in DMSO-d₆.
  • ESI-MS : Molecular ion peaks (e.g., m/z 428.3 [M+H]⁺) for mass confirmation.
  • IR Spectroscopy : Stretch bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) .

Q. How is crystallographic data refined for this compound?

Methodological Answer: X-ray diffraction data are processed using SHELXL for refinement:

  • Anisotropic displacement parameters for non-hydrogen atoms.
  • Hydrogen atoms placed geometrically and refined isotropically.
  • Final R-factors (R₁ < 0.05 for I > 2σ(I)) ensure precision .

Q. What purification strategies yield high-purity product?

Methodological Answer:

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient).
  • Recrystallization : Ethanol/water mixture for crystal lattice optimization.
  • Chiral Separation : As noted in Question 2 .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or stability?

Methodological Answer: Density Functional Theory (DFT) and Hirshfeld surface analysis:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) via CrystalExplorer.
  • Validate against experimental XRD data to confirm accuracy .
Computational ParameterValue/SoftwareReference
DFT FunctionalB3LYP/6-311++G(d,p)
Hirshfeld AnalysisCrystalExplorer

Q. How are contradictions in spectroscopic vs. crystallographic data resolved?

Methodological Answer: Cross-validation using multiple techniques:

  • Compare NMR-derived torsion angles with XRD data.
  • Use temperature-dependent NMR to detect dynamic effects (e.g., keto-enol tautomerism).
  • Validate hydrogen bonding via IR and XRD (e.g., O-H···N interactions) .

Q. What advanced software tools aid in structural visualization and analysis?

Methodological Answer:

  • ORTEP-3 : Generates thermal ellipsoid plots for anisotropic displacement parameters .
  • WinGX : Integrates SHELX programs for structure solution, refinement, and packing diagram generation .
  • Mercury (CCDC) : Analyzes intermolecular interactions and void spaces .

Q. How is stereochemical integrity maintained under varying reaction conditions?

Methodological Answer:

  • Kinetic Control : Low temperatures (0–5°C) favor less thermodynamically stable isomers.
  • Chiral Auxiliaries : Temporarily introduce chiral groups to direct stereochemistry.
  • Circular Dichroism (CD) : Monitor enantiomeric excess during synthesis .

Q. What mechanistic insights explain the compound’s reactivity in coupling reactions?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled hydrazides to track bond formation via 2D NMR.
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps.
  • DFT Transition State Analysis : Identify energy barriers for imine formation .

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